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Abstract

ROA495 is a potent and selective small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a
member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. By targeting TYK2,
RO495 modulates the signaling of key cytokines involved in the immune response, including
interleukin-12 (IL-12), interleukin-23 (IL-23), and Type | interferons (IFNs). This technical guide
provides a comprehensive overview of RO495, its mechanism of action, the underlying biology
of the TYK2 signaling pathway, and relevant experimental protocols for its characterization.
While preclinical and clinical data for RO495 are limited in publicly available literature, this
guide incorporates representative data from other selective TYK2 inhibitors to illustrate the
therapeutic potential and investigational approaches for this class of compounds.

Introduction to RO495

RO495, also known by the synonym CS-2667, is a research chemical identified as a potent
inhibitor of TYK2. Its chemical name is N-(2-((2-amino-6-methylpyrimidin-4-yl)amino)pyridin-4-
yl)-2,6-dichlorobenzamide. The primary mechanism of action of RO495 is the inhibition of the
kinase activity of TYK2, which plays a crucial role in the signal transduction of several pro-
inflammatory and immunomodulatory cytokines.

Chemical and Physical Properties

© 2025 BenchChem. All rights reserved. 1/14 Tech Support


https://www.benchchem.com/product/b15610277?utm_src=pdf-interest
https://www.benchchem.com/product/b15610277?utm_src=pdf-body
https://www.benchchem.com/product/b15610277?utm_src=pdf-body
https://www.benchchem.com/product/b15610277?utm_src=pdf-body
https://www.benchchem.com/product/b15610277?utm_src=pdf-body
https://www.benchchem.com/product/b15610277?utm_src=pdf-body
https://www.benchchem.com/product/b15610277?utm_src=pdf-body
https://www.benchchem.com/product/b15610277?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value

CAS Number 1258296-60-4
Molecular Formula C17H14CI2NeO
Molecular Weight 389.24 g/mol
Appearance Solid

Solubility Soluble in DMSO

Mechanism of Action: Inhibition of the TYK2
Signaling Pathway

ROA495 exerts its effects by inhibiting TYK2, a key component of the JAK-STAT signaling
pathway. This pathway is a primary mechanism for transducing signals from a wide array of
cytokines and growth factors, thereby regulating cellular processes such as proliferation,
differentiation, and immune responses.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is initiated by the binding of a cytokine to its specific receptor on the
cell surface. This binding event leads to the dimerization of receptor subunits and the
subsequent activation of receptor-associated JAKs, including TYK2, through trans-
phosphorylation. Activated JAKs then phosphorylate tyrosine residues on the intracellular
domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of
Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the
JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA

sequences to regulate gene expression.

The Specific Role of TYK2

TYK2 is critically involved in the signaling of IL-12, IL-23, and Type | IFNs.[1][2][3]

e |IL-23/Th17 Pathway: IL-23 signaling, which is dependent on TYK2 and JAK2, is essential for
the expansion and maintenance of T helper 17 (Th17) cells. Th17 cells are a major source of
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the pro-inflammatory cytokine IL-17, which plays a central role in the pathogenesis of several
autoimmune diseases, including psoriasis and psoriatic arthritis.

e |L-12/Th1l Pathway: The IL-12 signaling pathway, also mediated by TYK2 and JAK2,
promotes the differentiation of T helper 1 (Th1) cells. Thl cells produce interferon-gamma
(IFN-y) and are key drivers of inflammation in conditions like inflammatory bowel disease.

o Type | Interferon Pathway: Type | IFN (IFN-a/(3) signaling, which utilizes TYK2 and JAK1, is
crucial for antiviral immunity. However, dysregulated Type | IFN signaling is implicated in the
pathology of systemic lupus erythematosus (SLE).

By inhibiting TYK2, RO495 is expected to block these downstream signaling events, thereby
reducing the production of pro-inflammatory cytokines and mitigating the pathological immune
responses characteristic of various autoimmune and inflammatory disorders.
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Caption: The JAK-STAT signaling pathway and the inhibitory action of RO495 on TYK2.
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Quantitative Data

While specific in vivo efficacy and pharmacokinetic data for RO495 are not readily available in
the public domain, in vitro potency has been reported. The following tables provide this
information and representative data for other selective TYK2 inhibitors to offer a comparative

context.
In Vitro Potency of RO495
Compound Target Assay Type ICs0 (NM) Reference
Cell-based
RO495 TYK2 STATS 1.5 Vendor Data
phosphorylation

Representative In Vitro Potency and Selectivity of TYK2
Inhibitors

Data for deucravacitinib, a selective allosteric TYK2 inhibitor, is provided for illustrative

purposes.

Selectivity Selectivity Selectivity
Compound  Target ICs0 (NM)

vs. JAK1 vs. JAK2 vs. JAK3
Deucravacitin
b TYK2 13 >1000x >1000x >1000x
I

o ~20x vs
Tofacitinib JAK1/3 1/2 ~6x vs TYK2
TYK2

Representative In Vivo Efficacy of a TYK2 Inhibitor
(Deucravacitinib) in a Mouse Model of Psoriasis

This data illustrates the potential in vivo effects of a selective TYK2 inhibitor.
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Mean Change in Ear Reduction in Epidermal
Treatment Group . .

Thickness (mm) Thickness (%)
Vehicle +0.25 0
Deucravacitinib (15 mg/kg) +0.05 75

Experimental Protocols

The following protocols are representative of the methodologies used to characterize selective
TYK2 inhibitors like RO495.

In Vitro Kinase Assay

This protocol describes a method to determine the inhibitory activity of a compound against
purified TYK2 enzyme.

Objective: To determine the ICso value of RO495 for TYK2 kinase.

Materials:

Recombinant human TYK2 enzyme

» Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35)
o ATP

o Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

» ROA495 (or other test compound)

o ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

o 384-well plates

o Plate reader capable of luminescence detection

Procedure:
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Prepare a serial dilution of RO495 in DMSO, and then dilute further in kinase buffer.
Add the diluted RO495 or vehicle control to the wells of a 384-well plate.

Add the TYK2 enzyme and substrate peptide solution to each well.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent
according to the manufacturer's instructions.

Measure luminescence using a plate reader.

Calculate the percent inhibition for each concentration of RO495 and determine the ICso
value by fitting the data to a four-parameter logistic curve.
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Caption: Workflow for an in vitro TYK2 kinase inhibition assay.
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Cellular STAT Phosphorylation Assay (Western Blot)

This protocol is for assessing the ability of RO495 to inhibit cytokine-induced STAT
phosphorylation in a cellular context.

Objective: To measure the inhibition of IL-12-induced STAT4 phosphorylation by RO495 in
peripheral blood mononuclear cells (PBMCs).

Materials:

e Human PBMCs

e RPMI-1640 medium with 10% FBS

e RO495

e Recombinant human IL-12

 Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
o BCA Protein Assay Kit

e SDS-PAGE gels and running buffer

» PVDF membrane and transfer buffer

» Blocking buffer (e.g., 5% BSA in TBST)

e Primary antibodies (anti-phospho-STAT4, anti-total-STAT4, anti--actin)
o HRP-conjugated secondary antibody

o ECL detection reagent

e Chemiluminescence imaging system

Procedure:

 |solate PBMCs from healthy donor blood.
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e Culture PBMCs and pre-incubate with a serial dilution of RO495 or vehicle control for 1-2
hours.

o Stimulate the cells with IL-12 (e.g., 10 ng/mL) for 15-30 minutes.

e Lyse the cells with ice-cold lysis buffer.

o Determine the protein concentration of the lysates using the BCA assay.

o Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

» Block the membrane with blocking buffer for 1 hour at room temperature.

e Incubate the membrane with the primary antibody against phospho-STAT4 overnight at 4°C.

e Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour
at room temperature.

» Detect the signal using ECL reagent and an imaging system.
» Strip the membrane and re-probe for total STAT4 and a loading control (e.g., B-actin).

e Quantify the band intensities and normalize the phospho-STAT4 signal to total STAT4 and
the loading control.

In Vivo Mouse Model of Psoriasis

This protocol describes an imiquimod-induced model of psoriasis in mice to evaluate the in vivo
efficacy of a TYK2 inhibitor.

Objective: To assess the therapeutic effect of RO495 on psoriasis-like skin inflammation in

mice.
Materials:
e BALB/c or C57BL/6 mice

e Imiquimod cream (5%)
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¢ ROA495 formulated for oral administration

e Vehicle control

o Calipers

Procedure:

Acclimatize mice for at least one week.

e Shave the dorsal skin of the mice.

o Apply a daily topical dose of imiquimod cream to the shaved back for 5-7 consecutive days
to induce psoriasis-like inflammation.

o Administer RO495 or vehicle control orally once or twice daily, starting from the first day of
imiguimod application.

e Monitor the mice daily for body weight and signs of skin inflammation.

o Score the severity of erythema, scaling, and skin thickness using a standardized scoring
system (e.g., Psoriasis Area and Severity Index - PASI).

o Measure ear thickness daily with calipers as an additional indicator of inflammation.

e At the end of the study, euthanize the mice and collect skin tissue for histological analysis
(H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
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Caption: Experimental workflow for the imiquimod-induced mouse model of psoriasis.
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Therapeutic Implications and Future Directions

The selective inhibition of TYK2 represents a promising therapeutic strategy for a range of
autoimmune and inflammatory diseases. By targeting the specific cytokine pathways mediated
by TYK2, inhibitors like RO495 have the potential to offer efficacy comparable to broader
immunosuppressants while minimizing off-target effects. The clinical validation of
deucravacitinib for the treatment of psoriasis has paved the way for further investigation into
the therapeutic utility of selective TYK2 inhibitors.

Future research on RO495 would likely involve comprehensive preclinical studies to establish
its pharmacokinetic and pharmacodynamic profile, in vivo efficacy in various disease models,
and a thorough safety assessment. Should the preclinical data be favorable, progression into
clinical trials would be the next logical step to evaluate its safety and efficacy in human
subjects. The continued exploration of selective TYK2 inhibitors holds significant promise for
the development of novel oral therapies for patients with unmet medical needs in the realm of
autoimmune and inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

2. benchchem.com [benchchem.com]

3. benchchem.com [benchchem.com]

 To cite this document: BenchChem. [RO495: An In-Depth Technical Guide to a Potent TYK2
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15610277#what-is-ro495-and-its-mechanism-of-
action]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.benchchem.com/product/b15610277?utm_src=pdf-body
https://www.benchchem.com/product/b15610277?utm_src=pdf-body
https://www.benchchem.com/product/b15610277?utm_src=pdf-custom-synthesis
https://bio-protocol.org/exchange/protocoldetail?id=125&type=1
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Tyk2_IN_16_for_In_Vitro_Kinase_Assays.pdf
https://www.benchchem.com/pdf/The_Pharmacology_of_Selective_TYK2_Inhibition_A_Technical_Guide.pdf
https://www.benchchem.com/product/b15610277#what-is-ro495-and-its-mechanism-of-action
https://www.benchchem.com/product/b15610277#what-is-ro495-and-its-mechanism-of-action
https://www.benchchem.com/product/b15610277#what-is-ro495-and-its-mechanism-of-action
https://www.benchchem.com/product/b15610277#what-is-ro495-and-its-mechanism-of-action
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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